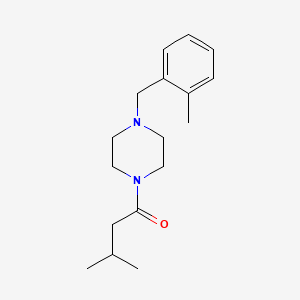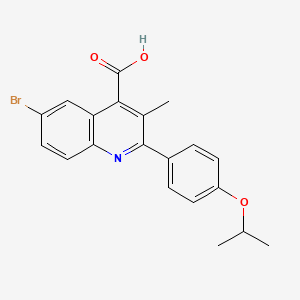
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a bromine substitution at the 6 position and an isopropoxyphenyl group at the 2 position. This compound has been synthesized and studied for its potential as a research tool in various fields.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases. It may also interact with cellular membranes and affect signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. This compound has also been studied for its potential to modulate immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid in lab experiments include its potential as a research tool for studying enzymes and cellular signaling pathways. Its fluorescent properties also make it useful for imaging studies. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These include further studies to understand its mechanism of action, as well as its potential as an anticancer agent and immune modulator. This compound may also have applications in drug discovery and development, as well as in the development of new imaging probes for biological studies.
Synthesemethoden
The synthesis of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has been described in the literature. One method involves the reaction of 2-chloro-4-isopropoxyphenylamine with 6-bromo-3-methylquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes and as a fluorescent probe for imaging studies. This compound has also been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-11(2)25-15-7-4-13(5-8-15)19-12(3)18(20(23)24)16-10-14(21)6-9-17(16)22-19/h4-11H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOJCACYONAOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

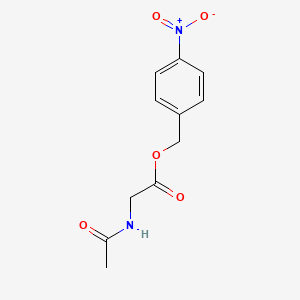
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)

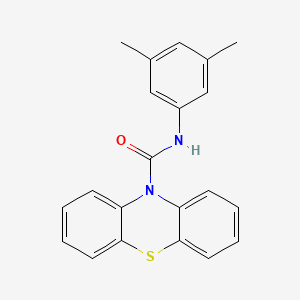
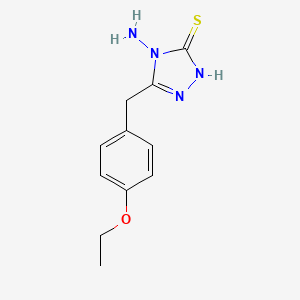
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

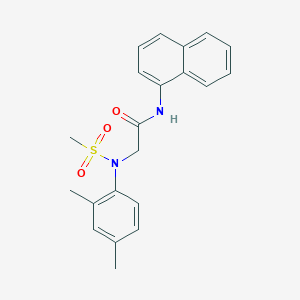
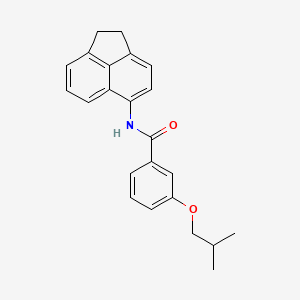
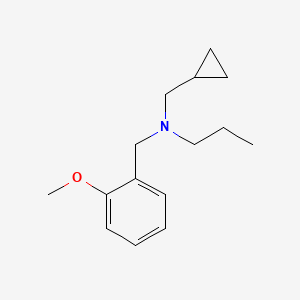
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
